molecular formula C35H71NO3S2 B13364801 Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate

Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate

Cat. No.: B13364801
M. Wt: 618.1 g/mol
InChI Key: LBMZSNWFQXUHQP-UHFFFAOYSA-N
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Description

Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is a complex organic compound with the molecular formula C35H71NO3S2. This compound is known for its unique structure, which includes a nonyl group, a hydroxyethyl group, and a nonyldisulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves multiple steps. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cellular processes and as a component in lipid nanoparticles for drug delivery.

    Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves its interaction with cellular membranes and proteins. The compound can form lipid nanoparticles that facilitate the delivery of therapeutic agents into cells. It binds to the negatively charged backbone of mRNA, protecting it from degradation and enabling its entry into cells via receptor-mediated endocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is unique due to its specific structure, which includes a nonyldisulfanyl group. This feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

Molecular Formula

C35H71NO3S2

Molecular Weight

618.1 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-[7-(nonyldisulfanyl)heptyl]amino]octanoate

InChI

InChI=1S/C35H71NO3S2/c1-3-5-7-9-11-18-24-32-39-35(38)27-21-15-13-16-22-28-36(30-31-37)29-23-17-14-20-26-34-41-40-33-25-19-12-10-8-6-4-2/h37H,3-34H2,1-2H3

InChI Key

LBMZSNWFQXUHQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCSSCCCCCCCCC)CCO

Origin of Product

United States

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